molecular formula C6H12ClNO B1394877 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 904316-92-3

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1394877
CAS No.: 904316-92-3
M. Wt: 149.62 g/mol
InChI Key: QCOHPFLNQAVPJE-UHFFFAOYSA-N
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Description

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that contains both oxygen and nitrogen atoms within its ring system. This compound is primarily used as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions, particularly in organic synthesis and pharmaceutical development . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms . It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In in vivo studies, long-term exposure to the compound can result in adaptive changes in cellular function, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as cytochrome P450 and monoamine oxidase, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. For example, the compound can be metabolized into active or inactive forms, depending on the specific enzymes involved in its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of the compound can affect its efficacy and the nature of its interactions with other biomolecules.

Chemical Reactions Analysis

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHPFLNQAVPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694814
Record name 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904316-92-3
Record name 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (0.284 g, 7.10 mmol) in N,N-Dimethylformamide (5 mL), cooled in an ice bath under argon, was added dropwise a solution of 1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate (Intermediate 26, 2.28 g, 5.91 mmol) in N,N-Dimethylformamide (10 mL). The reaction was allowed to warm to room temperature and stirred for 5 hours. The reaction was cooled in an ice-water bath before the addition of sat. NH4Cl (30 mL) and water (30 mL). The mixture was extracted with diethyl ether (3×60 mL). The ether layers were combined, washed with water:brine (1:1, 2×60 mL), passed through a hydrophobic frit and the solvent removed to yield a colourless gum, which was dried under vacuum for 18 hours to yield a white solid. The crude intermediate was dissolved in 1,4-Dioxane (5 mL) before the addition of HCl (4M in 1,4-dioxane) (14.8 mL, 59.1 mmol). The reaction was stirred at room temperature for 3 hours then the solvent was removed under vacuum to yield the title compound as a white solid (904 mg).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14.8 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride

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